molecular formula C8H8FNO2 B1282511 2-Amino-5-fluoro-4-methylbenzoic acid CAS No. 103877-79-8

2-Amino-5-fluoro-4-methylbenzoic acid

Cat. No. B1282511
M. Wt: 169.15 g/mol
InChI Key: ANSJZFWRKRROGH-UHFFFAOYSA-N
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Patent
US04762844

Procedure details

525 g of 2-nitro-4-methyl-5-fluoro-benzoic acid are hydrogenated in 3 l of dioxane with 50 g of 5% strength Pd-C catalyst at 30°-40° under 20-30 bar. The catalyst is filtered off with suction and the solution is poured onto water. The crystals which have precipitated are filtered off with suction and dried. Yield: 357 g (80.1% of theory), melting point: 201°-202° C.
Quantity
525 g
Type
reactant
Reaction Step One
Quantity
3 L
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:12]=[C:11]([CH3:13])[C:10]([F:14])=[CH:9][C:5]=1[C:6]([OH:8])=[O:7])([O-])=O>O1CCOCC1.[Pd]>[NH2:1][C:4]1[CH:12]=[C:11]([CH3:13])[C:10]([F:14])=[CH:9][C:5]=1[C:6]([OH:8])=[O:7]

Inputs

Step One
Name
Quantity
525 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C(=O)O)C=C(C(=C1)C)F
Step Two
Name
Quantity
3 L
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst is filtered off with suction
ADDITION
Type
ADDITION
Details
the solution is poured onto water
CUSTOM
Type
CUSTOM
Details
The crystals which have precipitated
FILTRATION
Type
FILTRATION
Details
are filtered off with suction
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
Smiles
NC1=C(C(=O)O)C=C(C(=C1)C)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.